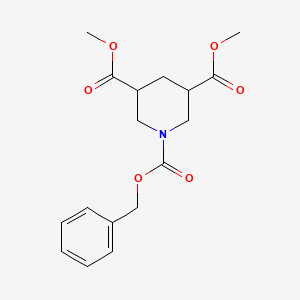

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6/c1-22-15(19)13-8-14(16(20)23-2)10-18(9-13)17(21)24-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNSRTLQWPKQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678308 | |

| Record name | 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221818-73-0 | |

| Record name | 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate: A Scaffold for Future Drug Discovery

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. The structural and physicochemical properties of the piperidine moiety offer a unique combination of features that are highly advantageous for the development of novel therapeutics. These include a three-dimensional architecture that allows for precise spatial orientation of substituents, the ability to modulate lipophilicity and aqueous solubility, and the presence of a basic nitrogen atom that can engage in crucial interactions with biological targets.[1]

The introduction of chiral centers and various substitution patterns onto the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties, while also potentially reducing off-target effects.[2][3] This has led to the successful development of piperidine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system.[1]

This technical guide focuses on a specific, yet underexplored, member of this important class of compounds: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS Number: 1221818-73-0). While specific literature on this molecule is scarce, its structural features suggest significant potential as a versatile building block and a candidate for biological screening. This guide will provide a comprehensive overview of its known properties, a proposed synthetic route, and a prospective analysis of its potential applications, thereby serving as a foundational resource for researchers interested in exploring its therapeutic potential.

Physicochemical and Structural Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, the available data, primarily from chemical suppliers, is summarized below.

| Property | Value | Source |

| CAS Number | 1221818-73-0 | [4][5] |

| Molecular Formula | C17H21NO6 | [4][5] |

| Molecular Weight | 335.35 g/mol | [5] |

| Predicted Density | 1.237 ± 0.06 g/cm³ | [5][6] |

| Predicted Boiling Point | 451.9 ± 45.0 °C | [5][6] |

| Predicted pKa | (Not available) | |

| Predicted LogP | 1.5 | [5][6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 7 | [6] |

| Purity | Typically ≥95% | [4] |

| Appearance | (Not specified, likely a solid) | |

| Storage Conditions | Sealed in dry, 2-8°C | [4][7] |

Proposed Synthetic Pathway and Rationale

While a specific, published synthetic route for this compound has not been identified, a plausible and efficient synthesis can be designed based on established methodologies for the creation of substituted piperidines. The proposed multi-step synthesis outlined below leverages a Dieckmann condensation approach, a powerful tool for the formation of cyclic β-keto esters.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Diethyl N-benzyl-3,3'-azanediyldipropanoate

-

To a solution of benzylamine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, add diethyl maleate (2.2 eq.) and a catalytic amount of a mild base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired diethyl N-benzyl-3,3'-azanediyldipropanoate.

Causality: This step involves a double Michael addition of benzylamine to two equivalents of diethyl maleate. The use of a slight excess of the Michael acceptor ensures the complete consumption of the primary amine.

Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxo-piperidine-3,5-dicarboxylate

-

To a solution of the diester from Step 1 (1.0 eq.) in an anhydrous solvent such as toluene, add a strong base like sodium ethoxide (1.1 eq.) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

After cooling, the reaction is quenched by the addition of a dilute acid (e.g., 1M HCl) to neutralize the base.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting β-keto ester is purified by column chromatography.

Causality: The Dieckmann condensation is an intramolecular Claisen condensation that forms a five- or six-membered ring. The strong base is required to deprotonate the α-carbon of one of the ester groups, which then acts as a nucleophile to attack the carbonyl of the other ester group, leading to cyclization.

Step 3: Alkylation of the Piperidine Ring

-

The β-keto ester from Step 2 (1.0 eq.) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

-

The solution is cooled to -78°C, and a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 eq.) is added dropwise.

-

After stirring for 30 minutes, methyl iodide (2.5 eq.) is added, and the reaction is allowed to slowly warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography will yield the dimethylated product.

Causality: The two α-protons in the β-keto ester are acidic and can be removed by a strong base like LDA. The resulting enolate can then act as a nucleophile to attack the methyl iodide in an SN2 reaction, leading to the addition of two methyl groups at the 3 and 5 positions.

Step 4: Reduction of the Ketone and Esterification

-

The dimethylated β-keto ester from Step 3 is reduced using a selective reducing agent such as sodium borohydride in methanol to convert the ketone to a hydroxyl group.

-

The resulting diol is then esterified. A standard procedure would involve reacting the diol with an excess of methyl chloroformate in the presence of a base like pyridine.

-

Alternatively, the crude product from the alkylation step can be directly subjected to acidic methanolysis which could potentially lead to the desired tricarboxylate. This would involve refluxing the compound in methanol with a catalytic amount of a strong acid like sulfuric acid.

Causality: This final step aims to convert the ketone to an ester. The choice of a two-step reduction-esterification sequence or a direct methanolysis would depend on the reactivity of the starting material and the desired yield and purity.

Prospective Biological Activity and Therapeutic Potential

Given the absence of published biological data for this compound, its potential applications must be inferred from its structural features and the known activities of related piperidine derivatives.

The presence of the N-benzyl group and the dicarboxylate substitutions at the 3 and 5 positions creates a molecule with a defined three-dimensional shape and multiple points for potential interaction with biological targets. Substituted piperidines are known to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer Activity: Many piperidine derivatives have been investigated as anticancer agents. They can act through various mechanisms, such as inhibition of kinases, modulation of cell cycle progression, or induction of apoptosis.

-

Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics. The lipophilicity of the target molecule suggests it may have the potential to cross the blood-brain barrier.

-

Antimicrobial Activity: Piperidine-containing compounds have also been explored for their antibacterial and antifungal properties.

Hypothetical Mechanism of Action: Inhibition of a Serine/Threonine Kinase

As a starting point for investigation, we can hypothesize that this compound could act as an inhibitor of a serine/threonine kinase, a class of enzymes frequently implicated in cancer and inflammatory diseases. The piperidine core could serve as a scaffold to position the benzyl and carboxylate groups to interact with the ATP-binding pocket of the kinase.

Proposed Experimental Workflow for Initial Biological Screening

To begin to elucidate the biological activity of this compound, a logical first step is to perform a cytotoxicity screen against a panel of human cancer cell lines.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of the title compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations for testing.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the various concentrations of the compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound represents an intriguing yet uncharacterized molecule within the vast and therapeutically significant family of piperidine derivatives. While direct experimental data is currently lacking, its structural attributes suggest its potential as a valuable scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route and a prospective analysis of its potential biological activities.

The proposed synthetic pathway offers a clear and logical approach for the preparation of this compound, enabling its production for further investigation. The outlined biological screening workflow provides a starting point for elucidating its potential as, for example, an anticancer agent. Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive biological evaluation against a diverse panel of targets and disease models. The exploration of this and other novel substituted piperidines will undoubtedly continue to be a fruitful area of research in the quest for new and improved medicines.

References

-

(No Author). (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Qing-Wei, S. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]

-

(No Author). (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

(No Author). (n.d.). This compound. ApexBio. [Link]

-

(No Author). (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

(No Author). (n.d.). This compound. Lead Sciences. [Link]

-

(No Author). (n.d.). D1-Piperidine-dicarboxylate. PubChem. [Link]

-

(No Author). (n.d.). 2,6-Piperidinedicarboxylic acid. PubChem. [Link]

-

(No Author). (n.d.). cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate. PubChem. [Link]

-

(No Author). (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]

-

(No Author). (n.d.). PIPERIDINE. Ataman Kimya. [Link]

-

(No Author). (n.d.). 1-Benzyl 3-ethyl piperidine-1, 3-dicarboxylate, min 96%, 100 grams. CP Lab Safety. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. 1221818-73-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] This guide provides a comprehensive technical overview of a specific polysubstituted piperidine derivative, 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate. We will delve into its precise chemical identity through a detailed analysis of its IUPAC nomenclature, explore plausible synthetic routes for its creation, dissect its inherent stereochemical complexity, predict its key spectroscopic features for structural verification, and discuss its potential applications within the realm of drug discovery and development. This document is intended for researchers and scientists engaged in medicinal chemistry, organic synthesis, and pharmaceutical development.

Table of Contents

-

Chemical Identity and Nomenclature

-

1.1. IUPAC Name Deconstruction

-

1.2. Structural Formula and Key Features

-

-

Strategic Synthesis and Mechanistic Insights

-

2.1. Retrosynthetic Analysis

-

2.2. Proposed Synthetic Protocol: A Modified Dieckmann Condensation Approach

-

2.3. Key Mechanistic Considerations

-

-

Stereochemistry: The cis/trans Isomerism

-

3.1. Formation of Diastereomers

-

3.2. Separation and Characterization of Stereoisomers

-

-

Structural Elucidation: Predicted Spectroscopic Data

-

4.1. ¹H NMR Spectroscopy

-

4.2. ¹³C NMR Spectroscopy

-

4.3. Infrared (IR) Spectroscopy

-

4.4. Mass Spectrometry (MS)

-

-

Applications in Drug Discovery

-

5.1. A Versatile Scaffold for Bioactive Molecules

-

5.2. Future Directions

-

-

References

Chemical Identity and Nomenclature

IUPAC Name Deconstruction

The formal IUPAC name for the compound with CAS Number 1221818-73-0 is This compound .[4][5] Let's break down this name to understand the structure:

-

Piperidine : This is the parent heterocycle, a six-membered ring containing one nitrogen and five carbon atoms.[1][6][7]

-

-1,3,5-tricarboxylate : This suffix indicates the presence of three carboxylate (ester) functional groups. The locants (1, 3, and 5) specify their points of attachment to the piperidine ring. The nitrogen atom is at position 1, and the carbon atoms are numbered sequentially from there.

-

1-Benzyl : This part of the name identifies the ester group attached to the nitrogen atom (position 1). It is a benzyl ester, meaning the oxygen of the carboxylate is attached to a benzyl group (-CH₂-Ph).

-

3,5-dimethyl : This indicates that the ester groups at positions 3 and 5 of the piperidine ring are methyl esters (-COOCH₃).

The naming convention for esters involves first naming the alkyl/aryl group attached to the oxygen, followed by the name of the parent acid with the "-oic acid" or "-ic acid" ending changed to "-ate".[8][9][10][11] In this complex molecule, the piperidine ring with its three carboxylic acid groups is the parent structure, and the benzyl and methyl groups are the "alkyl" portions of the three ester functionalities.

Structural Formula and Key Features

The chemical formula for this compound is C₁₇H₂₁NO₆, and its molecular weight is approximately 335.35 g/mol .[4][5]

Diagram 1: Chemical Structure of this compound

Strategic Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A retrosynthetic approach points towards a key acyclic precursor: a diester with a central nitrogen atom. This precursor can be assembled from simpler, commercially available starting materials.

Diagram 2: Retrosynthetic Analysis Workflow

Caption: Retrosynthesis via a Dieckmann condensation approach.

Proposed Synthetic Protocol: A Modified Dieckmann Condensation Approach

This protocol outlines a multi-step, one-pot synthesis that leverages Michael additions followed by an intramolecular Dieckmann condensation.

Step 1: Formation of the Acyclic Precursor

-

To a stirred solution of benzylamine (1.0 eq.) in a suitable aprotic solvent (e.g., THF, acetonitrile) at 0 °C, add methyl acrylate (2.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. This double Michael addition forms dimethyl 4-(benzylamino)heptanedioate.

-

Cool the reaction mixture back to 0 °C. Add a non-nucleophilic base such as triethylamine (1.5 eq.).

-

Slowly add methyl chloroformate (1.2 eq.) to the mixture. Stir for 4-6 hours at 0 °C to facilitate N-acylation, yielding the acyclic tri-ester precursor.

Step 2: Intramolecular Cyclization (Dieckmann Condensation)

-

In a separate flask under an inert atmosphere (e.g., Argon), prepare a suspension of a strong, non-nucleophilic base like sodium hydride (NaH, 1.5 eq.) in anhydrous THF.

-

Slowly add the crude acyclic tri-ester precursor from Step 1 (dissolved in anhydrous THF) to the NaH suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-8 hours until TLC or LC-MS analysis indicates the consumption of the starting material. The mechanism involves the formation of an enolate at one of the α-carbons, which then attacks the other ester carbonyl group to form a six-membered ring.[13][14]

-

Cool the reaction mixture to 0 °C and cautiously quench with a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by an acidic workup (e.g., dilute HCl) to protonate the resulting β-keto ester enolate.

Step 3: Reduction and Esterification (Modification of the β-keto group) The Dieckmann condensation initially yields a β-keto ester at either the 3 or 5 position. To arrive at the target molecule, this keto group must be reduced and the resulting alcohol esterified. A more direct, albeit potentially lower-yielding, approach might involve a reductive amination/cyclization strategy.

Alternative Strategy: Catalytic Hydrogenation of a Pyridine Precursor A well-established method for synthesizing substituted piperidines is the catalytic hydrogenation of a corresponding pyridine derivative.[15]

-

Synthesize the corresponding 1-benzyl-3,5-bis(methoxycarbonyl)pyridinium salt.

-

Hydrogenate this pyridine derivative using a catalyst such as Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This reaction typically yields the cis-diastereomer preferentially.[15]

-

The resulting piperidine can then be N-acylated with benzyl chloroformate to yield the target compound.

Key Mechanistic Considerations

The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[12] The choice of a strong, non-nucleophilic base is critical to favor the intramolecular cyclization over intermolecular side reactions. The initial product of the condensation is a β-keto ester, which would require further synthetic steps (reduction and re-esterification) to reach the final target molecule. The catalytic hydrogenation route offers a more direct path to the desired stereochemistry, often with high diastereoselectivity.[15]

Stereochemistry: The cis/trans Isomerism

The presence of substituents at the C3 and C5 positions of the piperidine ring introduces stereoisomerism. Specifically, this compound can exist as two diastereomers: cis and trans.

-

cis-isomer : The two methyl carboxylate groups are on the same side of the piperidine ring's plane.

-

trans-isomer : The two methyl carboxylate groups are on opposite sides of the ring's plane.

Formation of Diastereomers

Synthetic methods like the catalytic hydrogenation of a pyridine precursor often result in a mixture of cis and trans racemates.[16] The ratio of these isomers can sometimes be controlled by the reaction conditions, but often a mixture is obtained. For instance, hydrogenation reactions frequently favor the formation of the thermodynamically more stable cis isomer.[15] It is also possible to epimerize the trans isomer to the more stable cis form using a base.[16]

Diagram 3: Stereoisomers of the Piperidine Core dot graph stereoisomers { node [shape=plaintext]; layout=neato;

// Cis Isomer label_cis [label="cis-isomer", pos="-1.5,3!"]; N_cis [label="N", pos="-1.5,1.5!"]; C2_cis [label="C", pos="-2.8,0.75!"]; C3_cis [label="C", pos="-2.8,-0.75!"]; C4_cis [label="C", pos="-1.5,-1.5!"]; C5_cis [label="C", pos="-0.2,-0.75!"]; C6_cis [label="C", pos="-0.2,0.75!"]; sub3_cis [label="CO₂Me (out)", pos="-3.8,-1.25!"]; sub5_cis [label="CO₂Me (out)", pos="0.8,-1.25!"]; N_cis -- C2_cis -- C3_cis -- C4_cis -- C5_cis -- C6_cis -- N_cis; C3_cis -- sub3_cis [style=bold]; C5_cis -- sub5_cis [style=bold];

// Trans Isomer label_trans [label="trans-isomer", pos="4.5,3!"]; N_trans [label="N", pos="4.5,1.5!"]; C2_trans [label="C", pos="3.2,0.75!"]; C3_trans [label="C", pos="3.2,-0.75!"]; C4_trans [label="C", pos="4.5,-1.5!"]; C5_trans [label="C", pos="5.8,-0.75!"]; C6_trans [label="C", pos="5.8,0.75!"]; sub3_trans [label="CO₂Me (out)", pos="2.2,-1.25!"]; sub5_trans [label="CO₂Me (in)", pos="6.8,-1.25!"]; N_trans -- C2_trans -- C3_trans -- C4_trans -- C5_trans -- C6_trans -- N_trans; C3_trans -- sub3_trans [style=bold]; C5_trans -- sub5_trans [style=dashed]; }

Sources

- 1. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 14. Dieckmann Condensation [organic-chemistry.org]

- 15. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and detailed spectroscopic analysis of the target compound, "1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate." As this molecule is not widely documented in public databases, this paper establishes a foundational methodology, detailing the causality behind experimental choices and presenting self-validating protocols for its definitive characterization. The principles and techniques outlined herein are broadly applicable to the structural elucidation of novel piperidine derivatives, a chemical class of immense importance in pharmaceutical development.[1][2]

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold for interacting with biological targets. The precise characterization of novel piperidine derivatives, such as the title compound, is a critical step in drug discovery, ensuring structural integrity, purity, and providing a basis for structure-activity relationship (SAR) studies. This guide will walk through a logical, multi-technique approach to confirm the molecular structure of this compound.

Part 1: Proposed Synthesis and Structural Hypothesis

A robust analytical strategy begins with a clear structural hypothesis. A plausible and efficient route to synthesize the target compound is via a multi-step process culminating in a Dieckmann condensation, a reliable method for forming five- and six-membered rings.[3][4][5]

Proposed Synthesis Workflow

The synthesis initiates with a double Michael addition of benzylamine to two equivalents of methyl acrylate, followed by an intramolecular Dieckmann condensation to form the piperidone ring. Subsequent alkylation and reduction/esterification steps would yield the final product.

Caption: Proposed synthesis of the target compound.

Structural Hypothesis for Spectroscopic Analysis

Based on this synthesis, we can hypothesize the final structure and assign numbering for subsequent NMR analysis. This structure forms the basis for all our predicted spectroscopic data.

Caption: Hypothesized structure and proton assignments.

Part 2: Predicted Spectroscopic Data

With a clear structure, we can predict the key features for each major spectroscopic technique. This predictive step is crucial for efficient and accurate data interpretation.

| Technique | Predicted Data |

| ¹H NMR | Benzylic Protons (CH₂): Singlet, ~3.6-3.8 ppm.[6][7] Aromatic Protons (C₆H₅): Multiplet, ~7.2-7.4 ppm.[8] Piperidine Ring Protons: Complex multiplets between 1.8-3.2 ppm. Ester Methyl Protons (OCH₃): Two distinct singlets around 3.7 ppm. |

| ¹³C NMR | Ester Carbonyls (C=O): Two signals in the 170-185 ppm range.[9][10][11] Aromatic Carbons: Multiple signals between 125-150 ppm.[9][10] Benzylic Carbon (CH₂): Signal around 50-65 ppm. Piperidine Ring Carbons: Signals in the aliphatic region of 20-60 ppm. Ester Methyl Carbons (OCH₃): Two signals around 50-55 ppm. |

| Mass Spec (ESI-MS) | Molecular Ion: Expected [M+H]⁺ at m/z corresponding to C₂₀H₂₇NO₆ + H⁺. Key Fragments: A prominent fragment corresponding to the loss of the benzyl group (tropylium ion at m/z 91) is expected.[12][13][14] Other fragments may arise from the loss of the ester groups.[15][16] |

| IR Spectroscopy | C=O Stretch (Ester): Strong, sharp absorption band in the range of 1735-1750 cm⁻¹.[17][18][19] C-O Stretch: One or more bands in the 1000-1300 cm⁻¹ region.[18] Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. |

Part 3: Experimental Protocols

The acquisition of high-quality, unambiguous data is paramount. The following protocols represent standard, validated procedures for the characterization of small organic molecules.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[20] Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[21]

-

Instrument Setup: Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to optimize homogeneity.[20] The probe must be tuned and matched for both the ¹H and ¹³C frequencies.[20]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A relaxation delay (D1) of 1-2 seconds and a sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.[22]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and potentially a higher sample concentration will be required compared to the ¹H experiment.[20][21]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI process.

-

Instrumentation: ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules.[23][24][25] The sample solution is introduced into the ESI source where a high voltage is applied, generating charged droplets.[23][24][26]

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.[26] For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[26]

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background: ATR-FTIR is a rapid and powerful technique that requires minimal to no sample preparation, making it ideal for the analysis of solid or liquid samples directly.[27][28][29][30][31]

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[28] Ensure firm and even contact between the sample and the crystal surface to obtain a high-quality spectrum.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The evanescent wave, which extends a few micrometers into the sample, generates the infrared spectrum.[28][29]

Part 4: Data Analysis and Structural Validation Workflow

The final step is to synthesize the information from all techniques into a cohesive and definitive structural assignment. This process involves comparing the acquired experimental data against the predictions made in Part 2.

Caption: A logical workflow for spectroscopic data analysis and structural confirmation.

Analysis in Practice:

-

Mass Spectrometry: The first check is the high-resolution mass. Does the measured m/z for the [M+H]⁺ ion match the calculated exact mass for the proposed formula, C₂₀H₂₈NO₆⁺, within a few ppm? Does the fragmentation pattern show the expected loss of the benzyl group (m/z 91)?

-

IR Spectroscopy: The presence of a strong ester C=O stretch around 1740 cm⁻¹ is a critical confirmation of the carboxylate functional groups.[17][18] The absence of other carbonyl signals (e.g., ketone, amide) supports the proposed structure.

-

NMR Spectroscopy: This is the most definitive technique.

-

¹H NMR: Does the integration of the signals match the number of protons in each environment (e.g., 5 aromatic protons, 2 benzylic protons, 6 ester methyl protons)? Are the chemical shifts and multiplicities (singlets, multiplets) consistent with the predictions?[32]

-

¹³C NMR: Does the spectrum show the correct number of unique carbon signals? Are the carbonyl carbons observed in the expected 170-185 ppm region?[10][33]

-

References

- JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- Michigan State University. (n.d.). C13 NMR List of Chemical Shifts.

- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.

- University of Houston. (2023).

- Specac Ltd. (n.d.).

- R-NMR. (n.d.).

- University of Oxford. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz).

- ResearchGate. (2023). Scheme 2.

- ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A.

- Anton Paar Wiki. (n.d.).

- Reddit. (2022).

- Wikipedia. (n.d.).

- Mettler Toledo. (n.d.).

- PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.

- University of Texas Health Science Center at San Antonio. (n.d.).

- Bruker. (n.d.).

- Henry Rzepa's Blog. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table.

- Creative Proteomics. (n.d.).

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chan, M. K. (2025).

- National Institutes of Health. (n.d.).

- ResearchGate. (2025).

- Metrolab. (n.d.). Electrospray Ionization (ESI)

- ResearchGate. (2014). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?.

- Physics LibreTexts. (2022). 6.

- RSC Publishing. (n.d.). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity.

- Wikipedia. (n.d.). 1-Methyl-4-piperidone.

- Alfa Chemistry. (n.d.).

- PubMed. (n.d.). Divergent asymmetric synthesis of 3,5-disubstituted piperidines.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines.

- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine.

- Cook, A. H., & Reed, K. J. (1945). Experiments in the Piperidine Series. Part I. Journal of the Chemical Society.

- Molecules. (n.d.).

- University of California, Davis. (n.d.). Chemical shifts.

- SciSpace. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis.

- ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise....

- RSC Publishing. (2015).

- The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of California, Los Angeles. (n.d.).

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2023).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 22. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 24. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 25. phys.libretexts.org [phys.libretexts.org]

- 26. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 28. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 29. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 30. mt.com [mt.com]

- 31. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. www2.chem.wisc.edu [www2.chem.wisc.edu]

Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Stereochemistry, and Potential Applications of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," this structural motif is present in a vast array of clinically approved drugs and biologically active natural products.[1][2] Its prevalence stems from a combination of favorable properties: the piperidine ring is metabolically stable, can be readily functionalized to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity, and its conformational flexibility allows it to adapt to the steric demands of biological targets.[1] These attributes have led to the successful development of piperidine-containing drugs for a wide range of therapeutic areas, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1]

This guide focuses on a specific, yet sparsely documented, member of this important class: This compound . This molecule incorporates several key features of interest to medicinal chemists: an N-benzyl group, which serves as a common protecting group and can also contribute to biological activity, and two methyl ester functionalities at the 3 and 5 positions. These ester groups provide valuable handles for further chemical modification, allowing for the generation of diverse libraries of analogs for drug discovery campaigns.

Given the limited direct literature on this precise compound, this guide will serve as a comprehensive technical resource for researchers. It will provide a plausible, literature-supported synthetic strategy, a detailed analysis of the compound's stereochemical and conformational properties, and an exploration of its potential as a versatile building block in drug development. The principles and protocols described herein are grounded in established organic chemistry and draw from the extensive body of work on substituted piperidine synthesis.

Physicochemical Properties

While detailed experimental data is not widely published, a summary of known and predicted physicochemical properties for this compound is presented below. This information is aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1221818-73-0 | [3][4][5] |

| Molecular Formula | C₁₇H₂₁NO₆ | [3][4][5] |

| Molecular Weight | 335.35 g/mol | [3][6][7] |

| Predicted Boiling Point | 451.9 ± 45.0 °C | [3][6] |

| Predicted Density | 1.237 ± 0.06 g/cm³ | [3][6] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Purity | Typically ≥95% (commercial) | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [4][5] |

Proposed Synthesis: A Dieckmann Condensation Approach

The synthesis of 3,5-disubstituted piperidines, particularly those with carbonyl functionalities, is often achieved through cyclization reactions. A highly effective and classical method for forming the piperidine ring with the desired 3,5-dicarboxylate pattern is the Dieckmann condensation. This intramolecular cyclization of a linear diester is a powerful tool for constructing five- and six-membered rings. An expeditious synthesis of a closely related compound, dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate, has been reported, showcasing the feasibility of this approach.[8][9]

The proposed synthetic pathway begins with readily available starting materials and proceeds through a key acyclic diester intermediate, which is then cyclized to form the piperidine core.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 1221818-73-0|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. This compound [myskinrecipes.com]

- 8. An expeditious synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate [air.unimi.it]

- 9. [논문]An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate [scienceon.kisti.re.kr]

The Genesis and Evolution of Substituted Piperidine Dicarboxylates: A Journey from Chemical Curiosities to Potent Neuromodulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted piperidine dicarboxylate scaffold, a privileged structure in medicinal chemistry, has a rich history that has evolved from early synthetic explorations to the targeted design of potent and selective neuromodulatory agents. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of molecules. It delves into the key scientific milestones, from their initial synthesis to their pivotal role as N-methyl-D-aspartate (NMDA) receptor antagonists. The narrative highlights the contributions of key researchers, the evolution of synthetic strategies, and the structure-activity relationships that have guided the development of clinically significant compounds. Detailed experimental protocols for the synthesis of representative compounds, along with a comparative analysis of their pharmacological properties, are presented to provide a practical resource for researchers in the field.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal scaffold for interacting with biological targets.[3] The introduction of two carboxylate groups onto the piperidine ring, creating substituted piperidine dicarboxylates, adds another layer of complexity and functionality, enabling these molecules to mimic endogenous amino acids and interact with specific receptor binding sites.

This guide traces the scientific journey of substituted piperidine dicarboxylates, from their early, less-heralded beginnings to their rise to prominence as a critical class of compounds for probing the intricacies of the central nervous system (CNS) and for the development of potential therapeutics for a range of neurological disorders.

Early History and Synthetic Foundations

The history of piperidine itself dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper.[2] The early synthesis of the basic piperidine ring was often achieved through the hydrogenation of pyridine.[2][4]

While the initial discoveries of simple substituted piperidine dicarboxylates are not as prominently documented as their later pharmacological applications, their synthesis would have been accessible through established organic chemistry principles. Early methods likely involved the cyclization of appropriately substituted acyclic precursors. For instance, the Dieckmann condensation of diesters of pimelic acid derivatives could, in principle, lead to the formation of piperidone carboxylates, which could then be further elaborated.

A significant advancement in the synthesis of piperidine carboxylic acids was the catalytic hydrogenation of their corresponding pyridine dicarboxylic acid precursors. For example, pyridine-2,3-dicarboxylic acid can be prepared by the oxidation of quinoline.

The development of more sophisticated and stereocontrolled synthetic methodologies in the 20th century paved the way for the creation of a diverse library of substituted piperidine dicarboxylates, setting the stage for the exploration of their biological activities.

The Dawn of a New Era: Discovery as NMDA Receptor Antagonists

The trajectory of substituted piperidine dicarboxylates in medicinal chemistry was irrevocably altered in the late 1970s and early 1980s with the groundbreaking work of Dr. Jeff Watkins and his colleagues. Their research into the pharmacology of excitatory amino acid receptors in the CNS led to the identification of the N-methyl-D-aspartate (NMDA) receptor as a distinct entity.[1][5]

A pivotal moment in this discovery was the synthesis and characterization of a series of compounds that could selectively block the effects of NMDA. Among the first of these were longer-chain dicarboxylic amino acids, but the breakthrough came with the development of more potent and selective antagonists. This is where substituted piperidine dicarboxylates entered the spotlight.

By incorporating the pharmacophoric elements of known excitatory amino acid antagonists into the conformationally restricted piperidine ring, Watkins and his team were able to design molecules with significantly enhanced potency and selectivity for the NMDA receptor. This strategic approach led to the discovery of some of the most influential NMDA receptor antagonists, which became indispensable tools for neuroscientists.

Key Milestones and Seminal Compounds

The exploration of piperidine dicarboxylates as NMDA receptor antagonists yielded several landmark compounds that have profoundly impacted the field of neuroscience.

-

D-AP5 (D-2-Amino-5-phosphonopentanoate): While not a piperidine dicarboxylate itself, D-AP5 was a highly selective NMDA receptor antagonist discovered by Jeff Watkins' group that became a benchmark for future research.[1] Its discovery was a critical step in understanding the role of NMDA receptors in synaptic plasticity.[6]

-

cis-Piperidine-2,3-dicarboxylic acid: This compound was identified as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic glutamate receptors. Its broad-spectrum activity, while not ideal for selective targeting, provided valuable insights into the general pharmacology of excitatory amino acid receptors.

-

CGS 19755 (Selfotel): Developed in the late 1980s, Selfotel, or (cis-4-(phosphonomethyl)piperidine-2-carboxylic acid), emerged as a potent and selective competitive NMDA receptor antagonist.[7][8] It was designed as a rigid analog of D-AP5.[7] Preclinical studies demonstrated its neuroprotective effects in various models of CNS injury, including ischemia and trauma.[8][9][10] Although it ultimately failed in clinical trials for stroke and head trauma due to a narrow therapeutic window and adverse effects, its development was a significant step forward in the pursuit of clinically viable NMDA receptor antagonists.[7][11]

-

LY233053 and its Active Enantiomer LY235723: Researchers at Eli Lilly and Company developed a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids, with LY233053 being a prominent example.[12] This compound was a potent and selective NMDA antagonist with a shorter duration of action compared to its phosphonic acid counterparts.[13] Subsequent research led to the resolution of its enantiomers, revealing that the antagonist activity resided with the (-)-2R,4S-isomer, designated LY235723.[12]

The discovery and development of these and other substituted piperidine dicarboxylates provided neuroscientists with powerful pharmacological tools to dissect the physiological and pathological roles of NMDA receptors, leading to an explosion of research in areas such as learning and memory, epilepsy, and neurodegenerative diseases.

Mechanism of Action: Targeting the Glutamate Binding Site

Substituted piperidine dicarboxylates primarily exert their effects by acting as competitive antagonists at the glutamate binding site on the NR2 subunit of the NMDA receptor.[5][14] The NMDA receptor is a heterotetrameric ion channel composed of two NR1 subunits and two NR2 subunits. The binding of both glutamate to the NR2 subunit and a co-agonist (glycine or D-serine) to the NR1 subunit is required for channel activation.

By mimicking the structure of glutamate, substituted piperidine dicarboxylates can occupy the glutamate binding pocket on the NR2 subunit without activating the receptor. This competitive inhibition prevents the binding of endogenous glutamate, thereby blocking the opening of the ion channel and the subsequent influx of Ca²⁺ ions. This mechanism is crucial for their neuroprotective effects, as excessive Ca²⁺ influx through overstimulated NMDA receptors is a key event in excitotoxic neuronal cell death.

The following diagram illustrates the competitive antagonism of substituted piperidine dicarboxylates at the NMDA receptor.

Figure 2: Evolution of synthetic strategies for substituted piperidines.

Structure-Activity Relationships (SAR)

The extensive synthesis and pharmacological evaluation of a wide range of substituted piperidine dicarboxylates have led to a detailed understanding of their structure-activity relationships as NMDA receptor antagonists.

Table 1: Comparative Pharmacological Activity of Key Piperidine-Based NMDA Receptor Antagonists

| Compound | Structure | Target | Assay | IC50 / Ki | Reference |

| CGS 19755 (Selfotel) | (cis-4-(phosphonomethyl)piperidine-2-carboxylic acid) | NMDA Receptor | [³H]CGS 19755 Binding | Ki = 40-2000 nM | [14] |

| LY235723 | ((-)-2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid) | NMDA Receptor | [³H]CGS 19755 Binding | IC50 = 67 ± 6 nM | [12] |

| D-AP5 | (D-2-Amino-5-phosphonopentanoic acid) | NMDA Receptor | Inhibition of NMDA-induced current | - | [6] |

Key SAR observations include:

-

Stereochemistry: The relative and absolute stereochemistry of the substituents on the piperidine ring is critical for potent NMDA receptor antagonism. For many active compounds, a cis relationship between the carboxylate at the 2-position and the substituent at the 4-position is preferred. The activity often resides in a single enantiomer, as demonstrated by LY235723. [12]* Acidic Group at the 2-Position: A carboxylic acid group at the 2-position of the piperidine ring is a common feature and is crucial for mimicking the α-amino acid moiety of glutamate.

-

Acidic Group at the 4- or 3-Position: The presence of a second acidic group, such as a phosphonate or tetrazole, at the 4- or 3-position is essential for high-affinity binding. This group mimics the distal carboxylic acid of glutamate. The nature and length of the linker between the piperidine ring and this acidic group can significantly influence potency and selectivity.

-

Conformational Restriction: The rigid piperidine scaffold is thought to pre-organize the key pharmacophoric elements in a conformation that is favorable for binding to the NMDA receptor, leading to higher affinity compared to more flexible acyclic analogs. [14]

Experimental Protocols

This section provides a representative, generalized experimental protocol for the synthesis of a substituted piperidine dicarboxylate, based on published methodologies.

Synthesis of a cis-4-Substituted Piperidine-2-Carboxylate Derivative

This protocol outlines a multi-step synthesis that is conceptually similar to the routes used to prepare compounds like CGS 19755.

Step 1: Synthesis of a Substituted Pyridine Precursor This initial step involves the construction of the appropriately substituted pyridine ring, which will later be reduced to the piperidine. This can be achieved through various methods, such as the Hantzsch pyridine synthesis or by functionalizing a pre-existing pyridine ring.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

-

The substituted pyridine derivative (1.0 eq) is dissolved in a suitable solvent, such as methanol or acetic acid.

-

A hydrogenation catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

-

The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 50 psi) at room temperature.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude piperidine derivative.

Step 3: Purification and Characterization

-

The crude product is purified by recrystallization or column chromatography on silica gel.

-

The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a generalized workflow for the synthesis of a substituted piperidine dicarboxylate.

Figure 3: Generalized synthetic workflow.

Conclusion and Future Perspectives

The journey of substituted piperidine dicarboxylates is a compelling example of how a class of molecules can evolve from being of primarily synthetic interest to becoming central players in the exploration of complex biological systems. The discovery of their potent and selective antagonism of the NMDA receptor has not only provided invaluable tools for neuroscience research but has also spurred the development of potential therapeutic agents for a range of devastating neurological disorders.

While early clinical trials with broad-spectrum NMDA receptor antagonists were met with challenges, the field continues to advance. The focus has now shifted towards developing subtype-selective NMDA receptor modulators that can offer a more nuanced and targeted therapeutic approach with an improved side-effect profile. The rich history and deep understanding of the structure-activity relationships of substituted piperidine dicarboxylates provide a solid foundation for these future endeavors. As our knowledge of the complexities of the CNS continues to grow, it is certain that the versatile and privileged piperidine dicarboxylate scaffold will continue to be a source of novel and impactful chemical entities.

References

- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21, 165-204.

- Watkins, J. C. (2018). Jeff Watkins - A chemist with enormous impact upon neurobiology. Hello Bio.

- Comparative Analysis of 4-(Phenylethynyl)piperidin-4-ol Derivatives as NMDA Receptor Antagonists. (2025). Benchchem.

- Ornstein, P. L., Schoepp, D. D., Arnold, M. B., Leander, J. D., Lodge, D., Paschal, J. W., & Elzey, T. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of medicinal chemistry, 34(1), 90–97.

- Berger, M. L., Schweifer, A., Reither, H., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & medicinal chemistry, 17(9), 3456–3462.

- Cheung, N. S., O'Callaghan, D., Ryan, M. C., Dutton, R., Wong, M. G., & Beart, P. M. (1996). Structure-activity relationships of competitive NMDA receptor antagonists. European journal of pharmacology, 313(1-2), 159–162.

- The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.

- Lodge, D., Ornstein, P. L., Schoepp, D. D., Leander, J. D., Mendelsohn, L. G., & Jones, N. D. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of medicinal chemistry, 35(17), 3111–3115.

- Yao, Y., et al. (2017). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 22(10), 1649.

- Activity Relationship of N,N-Dimethyl-3- (piperidin-3-yl)propanamide Derivatives as NMDA Receptor Antagonists. (2025). Benchchem.

- NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)

- Selfotel. Grokipedia.

- McElvain, S. M. (1948). 1-Methyl-4-piperidone. Organic Syntheses, 28, 75.

- NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009).

- Technical Support Center: CGS 19755 (Selfotel)

- Pérez-Pinzón, M. A., & Steinberg, G. K. (1996). CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury. CNS drug reviews, 2(3), 257–268.

- Piperidine. Wikipedia.

- Grotta, J., Clark, W., Coull, B., Pettigrew, L. C., Mackay, B., Goldstein, L. B., ... & LaCava, A. (1997). Selfotel in Acute Ischemic Stroke. Stroke, 28(12), 2338-2346.

- Piperidine Synthesis. (2005). DTIC.

- Pérez-Pinzón, M. A., & Steinberg, G. K. (1996). CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury. PubMed.

- Jackson, R. F. W., et al. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- Yao, Y., et al. (2017). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.

- Structure–activity relationship of piperidine derivatives with anticancer activity. (2023).

Sources

- 1. Jeff Watkins - A chemist with enormous impact upon neurobiology [hellobio.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Pharmacology of NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMDA receptor - Wikipedia [en.wikipedia.org]

- 14. Sci-Hub. Structure-activity relationships of competitive NMDA receptor antagonists / European Journal of Pharmacology, 1996 [sci-hub.st]

The Physicochemical Compass: A Technical Guide to Benzylpiperidine Derivatives in Drug Discovery

Foreword: Navigating the Molecular Landscape

The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, celebrated for its structural versatility and presence in a multitude of approved drugs and clinical candidates.[1][2] Its three-dimensional nature provides a valuable scaffold for fine-tuning pharmacological activity and mitigating off-target effects. However, the journey from a promising hit to a viable drug candidate is paved with physicochemical challenges. The inherent properties of a molecule—its solubility, lipophilicity, ionization state, and metabolic fate—dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its therapeutic success.[1][2]

This in-depth technical guide serves as a compass for researchers, scientists, and drug development professionals navigating the complex physicochemical landscape of benzylpiperidine derivatives. Moving beyond a mere recitation of facts, this guide delves into the causal relationships between molecular structure and physicochemical characteristics, offering field-proven insights to inform rational drug design. Herein, we dissect the critical parameters of solubility, lipophilicity, pKa, and metabolic stability, providing not only a theoretical framework but also actionable experimental protocols to empower your research endeavors.

I. The Balancing Act: Solubility of Benzylpiperidine Derivatives

Aqueous solubility is a critical yet often challenging property in drug development. Insufficient solubility can lead to poor absorption, unreliable in vitro assay results, and formulation difficulties.[3] The benzylpiperidine scaffold, with its blend of a hydrophobic benzyl group and a potentially ionizable piperidine ring, presents a unique solubility profile that is highly dependent on its substitution pattern and the surrounding chemical environment.[4][5]

Structure-Solubility Relationships: A Game of Push and Pull

The aqueous solubility of benzylpiperidine derivatives is a delicate interplay of intermolecular forces. The non-polar benzyl ring generally contributes to poor water solubility, while the nitrogen atom of the piperidine ring, capable of protonation, can significantly enhance it.[5] The overall solubility is therefore a function of the balance between these opposing features.

-

Impact of Substituents: The nature and position of substituents on both the benzyl and piperidine rings can dramatically alter solubility.

-

Polar Substituents: The introduction of polar groups, such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH2), capable of hydrogen bonding with water, generally increases aqueous solubility.

-

Ionizable Groups: The presence of acidic or basic functional groups that are ionized at physiological pH (around 7.4) can markedly improve solubility. For instance, the hydrochloride salt of a basic piperidine nitrogen is often employed to enhance water solubility.[6]

-

Lipophilic Substituents: Conversely, the addition of bulky, non-polar groups, such as alkyl or aryl substituents, tends to decrease aqueous solubility by increasing the overall lipophilicity of the molecule.

-

-

The Role of Salts: For basic benzylpiperidine derivatives, salt formation is a common and effective strategy to improve aqueous solubility. For example, the hydrochloride salt of donepezil, a well-known N-benzylpiperidine derivative, is freely soluble in water.[6][7] Similarly, fentanyl is often administered as its more water-soluble citrate salt.[8][9]

Illustrative Solubility Data of Benzylpiperidine Derivatives and Related Compounds

| Compound | Therapeutic Area | Aqueous Solubility | Reference(s) |

| Donepezil Hydrochloride | Alzheimer's Disease | Freely soluble in water | [6][7] |

| Fentanyl | Analgesic | Insoluble to slightly soluble in water (free base) | [8] |

| Fentanyl Citrate | Analgesic | Soluble in water | [8][9] |

| 4-Benzylpiperidine | Intermediate | Limited solubility in water | [5] |

| 1-Benzylpiperidine | Intermediate | Insoluble in water | [4][10] |

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound.[11][12]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the suspension to settle.

-

Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

The solubility is calculated from the measured concentration of the diluted filtrate, taking into account the dilution factor.

-

II. Lipophilicity: The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[13][14] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.

Structure-Lipophilicity Relationships: Tailoring the Balance

The N-benzylpiperidine scaffold offers numerous opportunities for medicinal chemists to modulate lipophilicity.

-

The Benzyl and Piperidine Contributions: The benzyl group is a significant contributor to the lipophilicity of the molecule. The piperidine ring itself has a moderate lipophilicity that can be influenced by its substituents.

-

Substituent Effects:

-

Halogens: The addition of halogen atoms, particularly fluorine, can have a complex effect on lipophilicity. While often considered to increase lipophilicity, the impact is position-dependent and can be influenced by intramolecular interactions.[15]

-

Alkyl Groups: Increasing the length or branching of alkyl chains on either the benzyl or piperidine ring generally leads to a predictable increase in logP.

-

Polar Groups: Introducing polar functional groups that can engage in hydrogen bonding will decrease lipophilicity.

-

-

Ionization State: The ionization state of the piperidine nitrogen plays a crucial role. At a pH below the pKa, the piperidine nitrogen is protonated, leading to a significant decrease in the apparent lipophilicity (logD).

Illustrative Lipophilicity Data of Benzylpiperidine Derivatives

| Compound | logP | logD at pH 7.4 | Reference(s) |

| Donepezil | 4.3 (calculated) | - | [16] |

| Fentanyl | 4.05 | - | [17] |

| 1-Benzylpiperidine | 3.1 (calculated) | - | - |

| 4-Benzylpiperidine | 2.8 (calculated) | - | - |

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

The shake-flask method remains the benchmark for experimental logP and logD determination.[14]

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of the test compound in the aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol layers.

-

-

Quantification:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP or logD is the base-10 logarithm of this ratio.

-

III. The Ionization Factor: pKa of the Piperidine Nitrogen

The acid dissociation constant (pKa) of the piperidine nitrogen is a fundamental physicochemical property that dictates the ionization state of benzylpiperidine derivatives at physiological pH.[18] This, in turn, profoundly influences their solubility, lipophilicity, receptor binding, and pharmacokinetic properties.[18]

Structure-pKa Relationships: The Influence of Electronic and Steric Effects

The basicity of the piperidine nitrogen is primarily influenced by the electronic and steric environment created by its substituents.

-

Electronic Effects:

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as fluorine or carbonyl groups, near the piperidine nitrogen will decrease its basicity (lower the pKa) by withdrawing electron density and destabilizing the protonated form. The effect is attenuated with increasing distance from the nitrogen.[19][20]

-

Electron-Donating Groups (EDGs): Conversely, EDGs, such as alkyl groups, will increase the basicity (raise the pKa) by donating electron density and stabilizing the protonated form.

-

-

Steric Effects:

-

Bulky substituents near the nitrogen can hinder the approach of a proton, thereby decreasing the basicity. The conformation of the piperidine ring (chair or boat) and the axial or equatorial position of substituents can also play a role in modulating the pKa.[19]

-

Illustrative pKa Values of Piperidine-Containing Compounds

| Compound | pKa | Reference(s) |

| Piperidine | 11.12 | - |

| Fentanyl | 8.99 | [21] |

| 1-Benzylpiperidine | 9.02 (predicted) | [10] |

| Donepezil | Not readily available | - |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[22][23][24][25][26]

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation:

-

Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

The final concentration should be in the millimolar range.

-

-

Titration:

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the compound is a base or an acid.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

-

IV. The Metabolic Fate: Stability of Benzylpiperidine Derivatives

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[27][28][29] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.

Structure-Metabolism Relationships: Identifying Metabolic Hotspots

The N-benzylpiperidine scaffold is susceptible to several common metabolic transformations:

-

N-debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group is a common metabolic pathway.

-

Piperidine Ring Oxidation: Hydroxylation at various positions on the piperidine ring is another frequent metabolic route.

-

Benzyl Ring Oxidation: The benzyl ring can also undergo hydroxylation.

-

Oxidation of Substituents: Functional groups attached to either ring system can also be sites of metabolic attack.

Strategies to improve the metabolic stability of benzylpiperidine derivatives often involve blocking these metabolic "hotspots" by introducing substituents that are less prone to metabolism, such as fluorine atoms or by altering the steric or electronic properties of the molecule to reduce its affinity for metabolizing enzymes.[30]

Illustrative Metabolic Stability Data

| Compound Class | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference(s) |

| Piperidine Analogues | Human Liver Microsomes | Varies widely based on substitution | Varies widely based on substitution | [2][31] |

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a general workflow for assessing the metabolic stability of a compound using HLM.[13][27][28][32][33][34]

Methodology:

-